Superior UVPD Photon Absorption and Dissociation Efficiency vs. 2-Aminobenzamide (2-AB)
Under identical UVPD conditions at 355 nm, 2-aminoacridone (AMAC)-labeled glycans exhibited more efficient photon absorption and subsequent dissociation compared to 2-aminobenzamide (2-AB)-labeled glycans [1]. In a direct four-fluorophore comparison, 6-aminoquinoline (6-AQ), 2-amino-9(10H)-acridone (AMAC), and 7-aminomethylcoumarin (AMC) each outperformed 2-AB in photodissociation efficiency, while generating similar MS/MS fragment ion profiles [1]. The enhanced photon absorption translates to improved signal-to-noise for isomeric differentiation of branched oligosaccharides when using AMAC as the label [1].
| Evidence Dimension | Photon absorption and photodissociation efficiency at 355 nm UVPD |
|---|---|
| Target Compound Data | AMAC (2-aminoacridone): high-efficiency photon absorption and dissociation, superior to 2-AB |
| Comparator Or Baseline | 2-Aminobenzamide (2-AB): lower photon absorption and dissociation efficiency |
| Quantified Difference | Qualitatively superior photon absorption and dissociation (AMAC grouped with 6-AQ and AMC as high-efficiency; 2-AB as lower efficiency) |
| Conditions | UVPD at 355 nm; fluorescently labeled oligosaccharides; comparison of four fluorophores (6-AQ, AMAC, AMC, 2-AB) |
Why This Matters
For laboratories employing UVPD for glycan structural elucidation, selecting AMAC over 2-AB directly improves dissociation efficiency and isomer discrimination, reducing the need for complementary CID experiments.
- [1] Wilson, J. J. & Brodbelt, J. S. Ultraviolet Photodissociation at 355 nm of Fluorescently Labeled Oligosaccharides. Analytical Chemistry 80, 5186–5196 (2008). View Source
